molecular formula C9H13NO B138868 2-Oxocyclopentanebutanenitrile CAS No. 128893-49-2

2-Oxocyclopentanebutanenitrile

Cat. No. B138868
M. Wt: 151.21 g/mol
InChI Key: CPQVALOVUFCZAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxocyclopentanebutanenitrile, also known as 2-OCB, is a chemical compound that belongs to the class of alpha-keto nitriles. It has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. In

Mechanism Of Action

The mechanism of action of 2-Oxocyclopentanebutanenitrile is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting specific enzymes or proteins. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation.

Biochemical And Physiological Effects

2-Oxocyclopentanebutanenitrile has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been found to reduce inflammation and oxidative stress, which are associated with various diseases, including cancer and neurodegenerative disorders.

Advantages And Limitations For Lab Experiments

The synthesis of 2-Oxocyclopentanebutanenitrile is relatively simple and can be carried out in a laboratory setting. It is also a stable compound, which makes it easy to handle and store. However, one limitation of 2-Oxocyclopentanebutanenitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the research on 2-Oxocyclopentanebutanenitrile. One area of interest is its potential as a drug candidate for the treatment of various diseases. Further studies are needed to investigate its pharmacological properties and optimize its efficacy and safety.
Another area of interest is its potential as a building block for the synthesis of chiral compounds. Further studies are needed to explore its potential in this area and develop new synthetic methods.
In conclusion, 2-Oxocyclopentanebutanenitrile is a chemical compound that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential as a drug candidate and building block for the synthesis of chiral compounds. Further studies are needed to explore its full potential and optimize its applications.

Synthesis Methods

The synthesis of 2-Oxocyclopentanebutanenitrile can be achieved through the reaction of cyclopentanone with malononitrile in the presence of a base catalyst. This reaction results in the formation of a beta-keto ester intermediate, which undergoes decarboxylation to produce 2-Oxocyclopentanebutanenitrile. The synthesis of 2-Oxocyclopentanebutanenitrile is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

2-Oxocyclopentanebutanenitrile has been extensively studied for its potential applications in various fields. In organic chemistry, it has been used as a starting material for the synthesis of various compounds, including pyridines, pyrimidines, and quinolines. It has also been used as a building block for the synthesis of chiral compounds.
In medicinal chemistry, 2-Oxocyclopentanebutanenitrile has been investigated for its potential as a drug candidate. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential as a neuroprotective agent.

properties

CAS RN

128893-49-2

Product Name

2-Oxocyclopentanebutanenitrile

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(2-oxocyclopentyl)butanenitrile

InChI

InChI=1S/C9H13NO/c10-7-2-1-4-8-5-3-6-9(8)11/h8H,1-6H2

InChI Key

CPQVALOVUFCZAE-UHFFFAOYSA-N

SMILES

C1CC(C(=O)C1)CCCC#N

Canonical SMILES

C1CC(C(=O)C1)CCCC#N

synonyms

Cyclopentanebutanenitrile, 2-oxo- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.